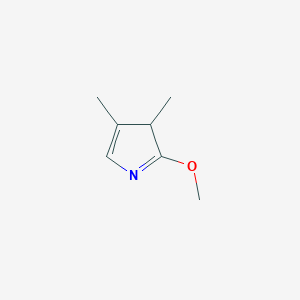

2-Methoxy-3,4-dimethyl-3H-pyrrole

Description

Significance of Pyrrole (B145914) Systems in Organic Chemistry

Pyrrole and its derivatives are of paramount importance in organic chemistry due to their widespread presence in biologically crucial molecules. They form the core structure of porphyrins, which are essential components of heme (in hemoglobin) and chlorophyll. biosynce.comontosight.ai This makes them integral to vital biological processes like oxygen transport and photosynthesis. biosynce.comontosight.ai Beyond their natural occurrence, pyrrole-based compounds are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. ontosight.aivedantu.com Their versatile reactivity also lends them to applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com

Classification and Distinctive Characteristics of 3H-Pyrrole Derivatives

Pyrroles can exist as several isomers, with the position of the double bonds and the hydrogen atom on the nitrogen defining their classification. The most common and stable isomer is 1H-pyrrole. However, other isomers, such as 2H-pyrroles and 3H-pyrroles, also exist and exhibit unique properties.

The isomers of pyrrole are differentiated by the location of the double bonds within the five-membered ring and the position of the hydrogen atom attached to the nitrogen.

1H-Pyrrole: This is the most common and aromatic form of pyrrole. It features a planar ring with a lone pair of electrons on the nitrogen atom participating in the aromatic sextet. biosynce.comvedantu.com

2H-Pyrrole: In this isomer, the nitrogen atom is sp2 hybridized, and one of the double bonds is located between the nitrogen and an adjacent carbon atom. They are non-aromatic and generally less stable than 1H-pyrroles. researchgate.net

3H-Pyrrole: This isomer is characterized by having double bonds at positions 1 and 4. nih.gov Like 2H-pyrroles, 3H-pyrroles are non-aromatic. ebi.ac.uk

The structural differences between these isomers have a profound impact on their chemical reactivity and stability.

The thermodynamic stability of pyrrole isomers is a key factor in their prevalence and reactivity. 1H-pyrrole is the most stable isomer due to its aromatic character, which confers significant resonance stabilization. biosynce.com In contrast, 2H- and 3H-pyrroles are non-aromatic and therefore thermodynamically less stable. researchgate.net This difference in stability means that 2H- and 3H-pyrroles have a tendency to isomerize to the more stable 1H-pyrrole form, a process that has been the subject of considerable study. researchgate.net The introduction of substituents can influence the relative stabilities of these isomers. rsc.org

Overview of Academic Research on Substituted Pyrrole Heterocycles

The synthesis and study of substituted pyrrole heterocycles is a vibrant area of academic research. Scientists continuously explore new methods for their preparation and investigate their potential applications. Research efforts focus on developing efficient and sustainable synthetic routes, including photochemical and electrochemical methods. rsc.org A significant portion of this research is dedicated to the synthesis of polysubstituted pyrroles, as the nature and position of the substituents can dramatically alter the molecule's biological activity and physical properties. uctm.edu These derivatives are investigated for a wide range of potential applications, including their use as antibacterial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-methoxy-3,4-dimethyl-3H-pyrrole |

InChI |

InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4,6H,1-3H3 |

InChI Key |

KYXQVKXLZLRPIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CN=C1OC)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 3,4 Dimethyl 3h Pyrrole

General Strategies for 3H-Pyrrole Synthesis

A number of synthetic approaches have been established for the construction of the 3H-pyrrole ring system. These methods often involve the cyclization of acyclic precursors or the modification of existing heterocyclic structures.

While the direct conversion of a 1H-pyrrole to a 3H-pyrrole is not a standard synthetic strategy due to the energetic favorability of the aromatic system, the functionalization of pre-formed 1H-pyrrole rings is a cornerstone of pyrrole (B145914) chemistry. nih.govmdpi.com Electrophilic substitution reactions, for instance, are common for the introduction of various functional groups onto the pyrrole ring. researchgate.net However, to arrive at a 3H-pyrrole from a 1H-pyrrole, a dearomatization step would be necessary, which is generally not a favored process.

One conceptual approach involves an umpolung strategy, where the typical nucleophilic character of the pyrrole ring is inverted. nih.gov For example, dearomative double chlorination of 1H-pyrroles can yield highly reactive dichloro-substituted 2H-pyrroles. These intermediates can then react with nucleophiles like alcohols to form alkoxy-substituted 3-pyrrolin-2-ones, which are related to the 3H-pyrrole structure. nih.gov

The cyclization of open-chain precursors is a more direct and common method for synthesizing the 3H-pyrrole core. These reactions involve the formation of the five-membered ring from a suitably functionalized linear molecule.

A notable example is the silver-catalyzed cyclization of allenoates with activated isocyanides. organic-chemistry.orge3s-conferences.org This [3+2] cyclization can be designed to proceed with high enantioselectivity, leading to the formation of 3H-pyrroles. organic-chemistry.org The reaction of an isocyanoacetate with an allenoate can generate an intermediate that, upon a 1,3-H shift, yields the 3H-pyrrole. organic-chemistry.orge3s-conferences.org The stability of the resulting 3H-pyrrole is enhanced if it bears a quaternary carbon at the 3-position, which prevents the tautomerization to the aromatic 1H-pyrrole. e3s-conferences.org

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Enantiomeric Excess (ee) | Reference |

| AgOAc / (R)-DM-SEGPHOS | Ethyl isocyanoacetate | Various allenoates | Substituted 3H-pyrroles | 73-94% | 80-96% | organic-chemistry.org |

The Paal-Knorr synthesis is a classic method for preparing 1H-pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. researchgate.netnih.gov A modification of this reaction has been shown to yield 3H-pyrroles. When 2,2-dimethyl-1,4-diketones are reacted with liquid ammonia, isolable 2-hydroxy-3,4-dihydro-2H-pyrroles are formed. These intermediates can be dehydrated to provide a mixture of 3H-pyrroles and methylenedihydropyrroles. researchgate.netresearchgate.netnih.gov

Another approach involves the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles. The specific outcome of the reaction is dependent on the structure of both the acetylene and the diaminoacrylonitrile, and can lead to various substituted non-aromatic pyrroles.

The versatility of isonitriles in the synthesis of nitrogen-containing heterocycles extends to the formation of 3H-pyrroles. As mentioned, the [3+2] cycloaddition of activated isocyanides with allenoates is a powerful method. organic-chemistry.orge3s-conferences.org Additionally, the use of tosylmethyl isocyanide (TosMIC) in reactions with electron-deficient compounds is a well-established route to pyrroles, although typically leading to 1H-pyrroles.

The synthesis of polyfunctionalized NH-pyrroles can be achieved through a tandem reaction involving the Michael addition of trimethylsilyl (B98337) cyanide (TMSCN) to gem-diactivated acrylonitriles, followed by an intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation. Furthermore, reactions involving ketoximes have been explored for the synthesis of 3H-pyrroles.

Specific Synthetic Protocols for Substituted Pyrrole Architectures

While a direct documented synthesis for 2-methoxy-3,4-dimethyl-3H-pyrrole is elusive, the construction of the 3,4-dimethylpyrrole core is a feasible starting point. A known method to synthesize 3,4-dimethyl-1H-pyrrole involves a Diels-Alder reaction of 2,3-dimethylbutadiene with a sulfinylcarbamic acid methyl ester, which is generated in situ.

Subsequent modification of this 3,4-dimethyl-1H-pyrrole would be required to introduce the 2-methoxy group and to form the 3H-pyrrole isomer. This would likely involve an oxidation step to disrupt the aromaticity and create an intermediate amenable to the introduction of a methoxy (B1213986) group at the 2-position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted pyrroles. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, can be applied to pyrrole systems. For instance, a palladium-catalyzed intramolecular Heck reaction has been used for the dearomatization of C2-tethered pyrroles to form spiropyrrolidine derivatives.

More generally, palladium-catalyzed cyclization reactions are efficient for constructing the pyrrole ring itself. A notable example is the cyclization of internal alkynes with 2-amino-3-iodoacrylates, which provides highly functionalized pyrroles with good regioselectivity.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Pd(OAc)2, PPh3, K2CO3 | Internal alkynes | 2-Amino-3-iodoacrylates | Highly functionalized pyrroles | |

| Pd(dba)2, PPh3, Et3N | C2-tethered pyrroles | - | 3,2'-Spiropyrrolidine-2-oxindoles |

These palladium-catalyzed methods highlight the potential for creating complex pyrrole structures, which could, in principle, be adapted to synthesize precursors for the target molecule, this compound.

[3+2] Cycloaddition Reactions (e.g., with Tosylmethyl Isocyanides)

The Van Leusen pyrrole synthesis is a powerful method for the construction of the pyrrole ring, proceeding via a [3+2] cycloaddition reaction. researchgate.netrsc.org This reaction typically involves the use of tosylmethyl isocyanide (TosMIC) as a three-atom component, which reacts with an activated alkene. researchgate.net While this method classically leads to the formation of aromatic 1H-pyrroles, its principles can be adapted for the synthesis of highly substituted pyrroles. nih.gov

In a typical Van Leusen synthesis, the reaction is initiated by the deprotonation of TosMIC with a base, followed by a Michael addition to an electron-deficient alkene. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the pyrrole ring. researchgate.net For the synthesis of a 3,4-disubstituted pyrrole, a suitably substituted alkene would be required as the starting material. nih.gov

A plausible, though not explicitly documented, pathway to a precursor of this compound using this methodology could involve the reaction of a TosMIC derivative with an appropriately substituted electron-deficient alkene. The resulting highly substituted 1H-pyrrole could then potentially be converted to the desired 3H-pyrrole in subsequent steps.

Table 1: Key Features of the Van Leusen Pyrrole Synthesis

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Key Reagents | Tosylmethyl isocyanide (TosMIC), activated alkene, base |

| Product | Typically 1H-pyrroles, but adaptable for polysubstituted pyrroles |

| Mechanism | Michael addition, intramolecular cyclization, elimination |

Base-Catalyzed and Metal-Free Syntheses

A significant advancement in the synthesis of non-aromatic 3H-pyrroles is the reaction of ketoximes with acetylene in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.netresearchgate.net This method provides a direct, metal-free route to the 3H-pyrrole core. researchgate.net The reaction proceeds by the nucleophilic addition of the ketoxime-derived vinyl anion to acetylene, followed by cyclization. researchgate.net

To synthesize this compound via this route, one would theoretically start with a ketoxime precursor that could lead to the desired substitution pattern. The introduction of the methoxy group at the 2-position presents a challenge and might require a multi-step approach, potentially involving the synthesis of a 2-hydroxy-3H-pyrrole intermediate followed by methylation, or the use of a precursor with a leaving group at the 2-position that can be substituted by a methoxy group. researchgate.net

Another metal-free approach involves the cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by sodium hydroxide, yielding polysubstituted pyrroles. orgsyn.org While this method has been demonstrated for 1H-pyrroles, its principles of base-catalyzed cyclization could potentially be adapted for the synthesis of 3H-pyrrole systems.

Aza-Wittig Reaction Approaches

The aza-Wittig reaction is a powerful tool for the formation of imines from carbonyl compounds and iminophosphoranes. researchgate.net This reaction can be employed in an intramolecular fashion to construct nitrogen-containing heterocycles. researchgate.net

A hypothetical route to a 2-methoxy-3,4-dimethyl-dihydropyrrole, a potential precursor to the target 3H-pyrrole, could involve the intramolecular aza-Wittig reaction of a suitably functionalized phosphine (B1218219) oxide. This precursor would need to contain the necessary carbon skeleton and a carbonyl group that can cyclize with the iminophosphorane generated in situ. Subsequent oxidation or rearrangement of the resulting dihydropyrrole could then lead to the desired 3H-pyrrole. The main challenge in this approach lies in the synthesis of the acyclic precursor bearing the correct substitution pattern.

Synthesis via Thioimidates

Thioimidates are versatile intermediates in organic synthesis and have been utilized in the preparation of various heterocyclic compounds, including pyrrole derivatives. organic-chemistry.org The reactivity of the thioimidate group allows for cyclization reactions to form the pyrrole ring.

A potential synthetic strategy could involve the construction of a thioimidate with the required 3,4-dimethyl substitution. Cyclization of this intermediate, possibly through an intramolecular condensation or reaction with a suitable two-carbon unit, could then lead to the formation of the pyrrole ring. The introduction of the 2-methoxy group might be achieved by using a precursor with a methoxy group already in place or by functionalization of the pyrrole ring after its formation. Research has shown the synthesis of pyrrole derivatives using thioimidates, highlighting the potential of this methodology. organic-chemistry.org

Vilsmeier-Haack Formylation in Pyrrole Derivative Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. Current time information in Bangalore, IN. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring. Current time information in Bangalore, IN.

While not a direct method for the synthesis of the 3H-pyrrole ring itself, the Vilsmeier-Haack reaction is a crucial tool for the functionalization of pre-existing pyrrole scaffolds. For instance, a 3,4-dimethyl-1H-pyrrole could be subjected to Vilsmeier-Haack formylation to introduce a formyl group, which could then be a handle for further transformations, potentially leading to the introduction of a methoxy group at the 2-position through a series of steps. The regioselectivity of the formylation is a key consideration in this approach. Current time information in Bangalore, IN.

Methods Involving Acetylacetone and Related Precursors

The Paal-Knorr synthesis is a classic and straightforward method for the synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. google.com To obtain a 3,4-dimethylpyrrole, a 3,4-dimethyl-2,5-hexanedione would be the required dicarbonyl precursor.

While this method traditionally yields 1H-pyrroles, it provides a reliable way to construct the 3,4-dimethylpyrrole core. google.com Subsequent modification of the resulting pyrrole would be necessary to introduce the methoxy group at the 2-position and to convert the aromatic 1H-pyrrole to the non-aromatic 3H-pyrrole tautomer.

Stereoselective Synthesis Considerations for 3H-Pyrrole Systems

The stereoselective synthesis of 3H-pyrrole systems, particularly those with substituents at the C-2, C-3, and C-4 positions, presents a significant challenge. The presence of a stereocenter at the C-2 position in 2-substituted 3H-pyrroles necessitates control over the enantioselectivity of the synthetic route.

For a molecule like this compound, while the C-2 is not a stereocenter if the other substituent is hydrogen, any further substitution at this position would introduce chirality. Furthermore, reactions involving the C=N double bond of the 3H-pyrrole ring would require control over facial selectivity.

One approach to achieve stereoselectivity could be through the use of chiral auxiliaries or catalysts in the ring-forming reaction. For instance, in a [3+2] cycloaddition approach, a chiral ligand on a metal catalyst or a chiral base could induce enantioselectivity. researchgate.net Similarly, in base-catalyzed syntheses, the use of a chiral base could potentially lead to an enantioselective protonation in the final step of the ring formation.

Another strategy involves the stereoselective transformation of a pre-existing chiral precursor. For example, a stereoselective ring-expansion of a monocyclopropanated pyrrole has been shown to produce highly functionalized tetrahydropyridines, demonstrating that stereochemical information from a precursor can be transferred to a new heterocyclic system. rsc.org While not directly applied to 3H-pyrroles, this principle suggests that starting with an enantiomerically pure precursor could be a viable strategy for the stereoselective synthesis of chiral 3H-pyrrole derivatives.

Table 2: Summary of Synthetic Methodologies

| Method | Key Precursors | Product Type | Applicability to Target |

| [3+2] Cycloaddition | TosMIC, substituted alkene | 1H-Pyrroles | Indirect, requires further modification |

| Base-Catalyzed Synthesis | Ketoxime, acetylene | 3H-Pyrroles | Direct route to the 3H-pyrrole core |

| Aza-Wittig Reaction | Functionalized phosphine oxide | Dihydropyrroles | Indirect, precursor to 3H-pyrrole |

| Synthesis via Thioimidates | Substituted thioimidate | Pyrroles | Potential for direct synthesis |

| Vilsmeier-Haack Formylation | Pyrrole, Vilsmeier reagent | Formyl-pyrroles | Functionalization of a pre-formed ring |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, amine | 1H-Pyrroles | Construction of the dimethylpyrrole core |

Reaction Conditions and Catalysis in 3H-Pyrrole Formation

The formation of 3H-pyrroles via the Paal-Knorr pathway involves the reaction of a 1,4-diketone with a primary amine, in this case, methoxyamine, to yield the target 2-methoxy substituted 3H-pyrrole. The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates. wikipedia.org The control of reaction conditions and the selection of an appropriate catalyst are critical to favor the formation of the non-aromatic 3H-pyrrole over the aromatic 1H-pyrrole and other side products.

The primary precursor for the synthesis of this compound is 3,4-dimethylhexane-2,5-dione (B1207610) . The reaction is typically performed under acidic or neutral conditions. While strong acids can promote the formation of furan (B31954) byproducts, weak acids like acetic acid are often used to accelerate the desired pyrrole formation. organic-chemistry.org

Catalytic Approaches:

Several catalytic systems have been developed to improve the efficiency and selectivity of the Paal-Knorr reaction and related pyrrole syntheses. These can be broadly categorized into acid catalysis, metal-based catalysis, and other catalytic systems.

Acid Catalysis: The reaction is frequently conducted with a weak acid catalyst to facilitate the dehydration steps without promoting unwanted side reactions.

Metal-Based Catalysis: A variety of metal catalysts have been shown to be effective for pyrrole synthesis, often under milder conditions than traditional methods. These catalysts can function as Lewis acids or participate in more complex catalytic cycles. For instance, iron(III) chloride is an inexpensive and practical catalyst for the synthesis of N-substituted pyrroles in aqueous media. organic-chemistry.orgnih.gov Other notable metal catalysts include ruthenium, gold, copper, and bismuth salts, which can offer high efficiency and tolerance to various functional groups. researchgate.netacs.orgorganic-chemistry.orgnih.gov

The table below summarizes various catalytic systems and reaction conditions employed in Paal-Knorr type pyrrole syntheses, which are applicable to the formation of this compound.

| Catalyst | Precursors | Solvent | Temperature | Yield | Reference |

| Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines | Water | 60 °C | 74-98% | organic-chemistry.orgnih.gov |

| Scandium(III) triflate | 1,4-Diketones, Amines | Not specified | Not specified | High | researchgate.net |

| Bismuth(III) nitrate (B79036) | 1,4-Diketones, Amines | Dichloromethane | Room Temp. | High | researchgate.net |

| Iodine | Hexane-2,5-dione, Amines | Solvent-free | Room Temp. | Exceptional | rgmcet.edu.in |

| Ruthenium Complex | Ketones, Amines, Diols | Not specified | Not specified | Good-Excellent | acs.orgnih.gov |

| Gold(I) Complex | α-Amino ketones, Alkynes | Not specified | Not specified | High | organic-chemistry.org |

| Saccharin | Hexane-2,5-dione, Hydrazides | Methanol | Room Temp. | Good | rsc.org |

| p-Toluenesulfonic acid | 1,4-Diketones, Amines | Toluene | Not specified | Not specified | researchgate.net |

Detailed Research Findings:

Research by Amarnath and colleagues into the mechanism of the Paal-Knorr synthesis revealed important details about the reaction kinetics. They demonstrated that the rate of cyclization is influenced by the stereochemistry of the starting diketone and the nature of the amine substituent. organic-chemistry.org For example, their studies on the cyclization rates of various substituted diketones showed that electron-withdrawing groups on an aryl amine substituent had a complex effect on the reaction rate, which does not simply correlate with the basicity of the imine intermediate. Notably, a methoxy group on the amine was found to have a negative effect on the cyclization rate in the systems they studied. organic-chemistry.org

For the specific synthesis of 3,4-disubstituted pyrroles, the van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), represents an alternative approach, although it typically yields 1H-pyrroles. nih.gov Modifications to the Paal-Knorr reaction, such as using microwave assistance or novel catalysts like bismuth nitrate under solvent-free conditions, have been developed to create more environmentally friendly and efficient protocols. researchgate.netrgmcet.edu.in These modern approaches often lead to shorter reaction times and high yields, making them attractive for the synthesis of a wide range of pyrrole derivatives.

The choice of catalyst and reaction conditions ultimately dictates the success of the synthesis of this compound. Based on analogous reactions, a plausible approach would involve reacting 3,4-dimethylhexane-2,5-dione with methoxyamine in the presence of a mild acid catalyst like acetic acid or a Lewis acid such as iron(III) chloride, with careful temperature control to favor the formation of the desired 3H-pyrrole product.

Reactivity and Chemical Transformations of 2 Methoxy 3,4 Dimethyl 3h Pyrrole

Electrophilic and Nucleophilic Substitution Reactions on the 3H-Pyrrole Ring

Electrophilic Reactions: Direct electrophilic substitution on the 3H-pyrrole ring is not a typical reaction pathway due to its non-aromatic character. However, related 1H-pyrrole systems are highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions due to the stabilization of the carbocation intermediate. pearson.comslideshare.netonlineorganicchemistrytutor.com For 3H-pyrroles, electrophilic attack is more likely to occur at the nitrogen atom or involve addition to the C=N bond. In the case of 2-Methoxy-3,4-dimethyl-3H-pyrrole, the methoxy (B1213986) group at the 2-position, being an electron-donating group, would influence the electron density of the imine bond.

Nucleophilic Reactions: The imine carbon of the 3H-pyrrole ring is electrophilic and thus susceptible to nucleophilic attack. While there is a scarcity of information on the nucleophilic reactivity of 3H-pyrroles, studies on N-substituted pyrrole (B145914) derivatives have shown that they can undergo bimolecular nucleophilic substitution under certain conditions, especially when activated by electron-withdrawing groups. rsc.org For instance, 2,5-dinitro-1-methylpyrrole reacts with nucleophiles like piperidine (B6355638) and methoxide. rsc.org In the context of this compound, the methoxy group might be susceptible to nucleophilic displacement, although this would depend on the reaction conditions and the nature of the nucleophile.

Rearrangement Reactions (e.g., Isomerization to 1H-Pyrroles)

A characteristic reaction of 3H-pyrroles is their isomerization to the more thermodynamically stable aromatic 1H-pyrroles. This transformation can be promoted by thermal or acidic conditions. The rearrangement of 3H-pyrroles often involves onlineorganicchemistrytutor.comelectronicsandbooks.com-sigmatropic shifts. hku.hk For this compound, a onlineorganicchemistrytutor.comelectronicsandbooks.com-shift of a methyl group from the C3 or C4 position to the nitrogen atom could potentially lead to the formation of a substituted 1H-pyrrole.

Furthermore, the isomerization between 2H- and 3H-pyrroles can occur prior to the irreversible rearrangement to the aromatic 1H-pyrrole. hku.hk Lewis acid catalysis has been shown to facilitate the isomerization of 2H-pyrroles to 3H-pyrroles through an asymmetric migration of an ester group. chim.it It is conceivable that under similar catalytic conditions, this compound could undergo rearrangements, potentially involving the methoxy or methyl groups.

Cycloaddition Reactions of 3H-Pyrrole Moieties

3H-Pyrroles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although their aromatic counterparts are generally poor dienes in Diels-Alder reactions unless appropriately substituted. wikipedia.org However, the non-aromatic nature of 3H-pyrroles can make them more amenable to such transformations. For instance, N-substituted pyrroles can undergo [4+2], [2+2], and [2+1] cycloadditions. wikipedia.org

Pyrrole derivatives have been shown to participate in [4+3] cycloadditions to form nortropane frameworks, though these reactions can be challenging due to the aromaticity and nucleophilic character of the pyrrole ring. thieme-connect.de Furthermore, 1,3-dipolar cycloaddition reactions involving pyrrole derivatives are also known, leading to the formation of various heterocyclic systems. researchgate.net Given the diene-like structure within the 3H-pyrrole ring system, this compound could potentially engage in cycloaddition reactions, with the substituents influencing the regioselectivity and stereoselectivity of the process.

Functionalization Reactions (e.g., C-H Functionalization)

C-H functionalization represents a powerful tool for the direct introduction of new bonds into a molecule, and this has been applied to pyrrole systems. nih.gov While much of the research has focused on the aromatic 1H-pyrroles, the principles can be extended to their non-aromatic isomers. Metal-catalyzed C-H functionalization, often using palladium or rhodium catalysts, allows for the arylation, alkenylation, and other modifications of the pyrrole ring. researchgate.netacs.org

For this compound, the C-H bonds at the C5 position and on the methyl groups would be potential sites for functionalization. The directing effects of the existing methoxy and methyl substituents would play a crucial role in determining the site-selectivity of such reactions. For example, rhodium-catalyzed C-H functionalization has been used to create synthetic analogs of natural products from 3H-pyrrole precursors. researchgate.net

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of pyrroles is influenced by their substituents and the surrounding environment. Pyrrole moieties can undergo both direct and indirect photodegradation. mcneill-group.org Indirect photodegradation can be mediated by species such as singlet oxygen and triplet state organic matter. mcneill-group.org The specific degradation pathways are highly dependent on the nature of the substituents on the pyrrole ring. mcneill-group.org

Computational and Theoretical Studies of 2 Methoxy 3,4 Dimethyl 3h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules like 2-Methoxy-3,4-dimethyl-3H-pyrrole. These methods provide detailed insights into the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its reactivity and potential applications.

Structural Optimization and Conformer Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized structure. For molecules with flexible bonds, multiple stable conformations (conformers) may exist. Conformer analysis aims to identify these different spatial arrangements and their relative energies to find the most likely structure.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Natural Bond Orbital (NBO) Analysis)

The electronic structure of a molecule governs its chemical behavior. Key aspects of electronic structure analysis include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the analysis of charge distribution through methods like Natural Bond Orbital (NBO) analysis.

The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations are commonly used to predict these orbital energies. For many organic molecules, the HOMO-LUMO energy gap falls within a range that makes them suitable for various applications, including organic electronics. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. malayajournal.org This analysis helps in understanding the delocalization of electron density and the nature of the chemical bonds. For instance, NBO analysis can quantify the donation of electrons from a lone pair of an oxygen atom to an adjacent anti-bonding orbital, which can influence the molecule's reactivity and stability. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study of this compound.

| Computational Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. nih.gov The MEP is calculated based on the total electron density and provides a color-coded map where different colors represent different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Intermediate potential regions are often colored green. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrole (B145914) ring, indicating their nucleophilic character. The hydrogen atoms of the methyl groups would likely exhibit positive potential.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of transition states and intermediates.

For a molecule like this compound, reaction mechanism studies could explore various transformations, such as electrophilic substitution on the pyrrole ring or reactions involving the methoxy group. Theoretical calculations can determine the activation energies for different possible pathways, allowing for a prediction of the most favorable reaction route. acs.org Transition state analysis involves locating the highest energy point along the reaction coordinate, which corresponds to the transition state structure. The properties of this transient species provide insight into the factors that control the reaction rate. While specific studies on this compound were not found, the general methodology is widely applied to understand the reactivity of heterocyclic systems. researchgate.net

Aromaticity and Stability Analysis of the 3H-Pyrrole Ring System

Aromaticity is often assessed using several computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net These indices provide a quantitative measure of the degree of aromatic character. For the 3H-pyrrole ring in this compound, these calculations would likely confirm its non-aromatic nature.

The stability of the ring system can be evaluated by calculating its heat of formation or by comparing its energy to that of isomeric structures. The presence of the electron-donating methoxy and methyl groups would be expected to influence the stability of the molecule. The electronegativity of the heteroatom in a heterocyclic ring can also impact its aromaticity and stability, with less electronegative atoms generally leading to greater aromatic character. pharmaguideline.comyoutube.com

Derivatives and Potential Research Applications of 2 Methoxy 3,4 Dimethyl 3h Pyrrole

Synthesis of Advanced Derivatives

The structure of 2-methoxy-3,4-dimethyl-3H-pyrrole makes it an intriguing precursor for the synthesis of advanced derivatives, particularly those incorporating the pyrrole (B145914) core into larger, biologically active scaffolds. A prime example of this is in the generation of analogues of prodigiosin (B1679158). Prodigiosin is a tripyrrolic red pigment known for its potent immunosuppressive and anticancer properties. Its synthesis involves the condensation of two different pyrrole-containing units.

Research into the biosynthesis and chemoenzymatic synthesis of prodigiosin has shown that the enzyme responsible for the final condensation step, PigC, exhibits a relaxed substrate specificity. This allows for the use of synthetic pyrrole analogues to create novel prodigiosin derivatives. By feeding synthetic monopyrrole precursors to engineered bacterial strains, researchers can generate a library of "unnatural" prodiginines, enabling structure-activity relationship (SAR) studies. The 3,4-dimethyl substitution pattern is a key feature in some of these synthetic precursors, and the methoxy (B1213986) group can be strategically incorporated to modulate the electronic properties and biological activity of the final tripyrrolic structure.

Role as a Synthetic Intermediate for Complex Heterocyclic Molecules

The utility of this compound as a synthetic intermediate is best exemplified by its role in building complex heterocyclic systems like the prodiginines. The general biosynthetic pathway for prodigiosin culminates in the enzyme-catalyzed condensation of 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) with a monopyrrole, such as 2-methyl-3-pentylpyrrole (MPP). nih.govfrontiersin.org

Chemical synthesis often mimics this convergent approach. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrroles, creating pyrrole-carboxaldehydes. chemtube3d.comclockss.org These aldehydes can then be condensed with another pyrrole unit, often a 2-unsubstituted pyrrole or a pyrrole-2-carboxylate, to form a dipyrromethene, which is the core of many important structures.

In the context of synthesizing complex molecules, 5-methoxy-3,4-dimethyl-2H-pyrrole can act as the nucleophilic partner in condensation reactions with an electrophilic pyrrole, such as a pyrrole-2-carboxaldehyde. The reaction, typically catalyzed by acid, joins the two pyrrole rings to form a dipyrromethene bridge, a critical step in assembling larger polypyrrolic systems. The specific substitution of the methoxy and dimethyl groups on the starting pyrrole is directly translated into the final complex molecule, influencing its conformation and properties.

Table 1: Synthesis of Prodigiosin Analogues via Condensation

| Bipyrrole Precursor | Monopyrrole Partner | Resulting Complex Heterocycle | Reference |

|---|---|---|---|

| 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) | 2-methyl-3-pentylpyrrole (MPP) | Prodigiosin | nih.govfrontiersin.org |

| 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) | Synthetic Monopyrrole Analogues | Prodigiosin Analogues | rsc.org |

Applications in Materials Chemistry

Beyond its use in synthesizing biologically active molecules, the pyrrole scaffold is a cornerstone in the development of functional organic materials. One of the most prominent classes of materials derived from pyrroles is BODIPY (boron-dipyrromethene) dyes. These fluorescent molecules are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. rsc.org

The synthesis of BODIPY dyes is typically a one-pot or two-step process that begins with the acid-catalyzed condensation of a substituted pyrrole (two equivalents) with an aldehyde or an acid chloride (one equivalent). rsc.orgnih.gov This is followed by an oxidation step and subsequent complexation with a boron source, most commonly boron trifluoride etherate (BF₃·OEt₂).

While direct synthesis of a BODIPY dye from this compound is not extensively documented, the established synthetic routes using structurally similar pyrroles, such as 2,4-dimethylpyrrole, provide a clear blueprint. The condensation of this compound with various aromatic aldehydes would lead to a dipyrromethane intermediate, which upon oxidation and boron complexation, would yield a symmetrically substituted BODIPY dye. The presence of the methoxy group at the 2-position and the methyl groups at the 3- and 4-positions would be expected to significantly influence the photophysical properties of the resulting chromophore, likely causing a bathochromic (red) shift in the absorption and emission spectra compared to less substituted analogues. This tunability is a key advantage of BODIPY chemistry.

Table 2: Representative Synthesis of BODIPY Dyes from Substituted Pyrroles

| Pyrrole Reactant | Aldehyde/Acid Chloride Reactant | Key Reagents | Resulting BODIPY Core Structure | Reference |

|---|---|---|---|---|

| 2,4-Dimethylpyrrole | Benzaldehyde | TFA, DDQ, Et₃N, BF₃·OEt₂ | 1,3,5,7-Tetramethyl-8-phenyl-BODIPY | rsc.org |

| 2,4-Dimethylpyrrole | 4-Nitrobenzaldehyde | TFA, p-chloranil, Et₃N, BF₃·OEt₂ | 1,3,5,7-Tetramethyl-8-(4-nitrophenyl)-BODIPY | rsc.org |

| 3-Ethyl-2,4-dimethylpyrrole | 4-Chlorobenzaldehyde | TFA, DDQ, Et₃N, BF₃·OEt₂ | 2,6-Diethyl-1,3,5,7-tetramethyl-8-(4-chlorophenyl)-BODIPY | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.